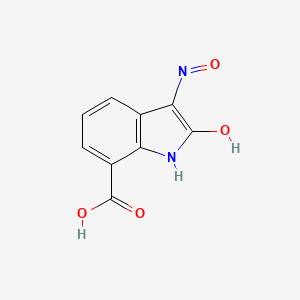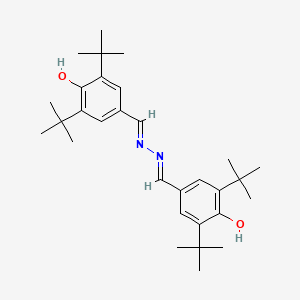![molecular formula C21H19NO6S2 B3729709 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3729709.png)
3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid
Descripción general
Descripción
3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid, also known as DBX, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a class of enzymes known as protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways. In
Mecanismo De Acción
3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid inhibits PTP activity by binding to the active site of the enzyme. The sulfonamide group of 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid interacts with the conserved arginine residue in the active site of the enzyme, thereby blocking the catalytic activity of the enzyme. 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid has been shown to be a highly selective inhibitor of PTPs, with little or no effect on other classes of enzymes.
Biochemical and Physiological Effects:
3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid has been shown to have several biochemical and physiological effects. Inhibition of PTP activity by 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid results in the activation of various signaling pathways, including the insulin signaling pathway and the mitogen-activated protein kinase (MAPK) pathway. 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid has been shown to enhance insulin sensitivity and glucose uptake in vitro and in vivo. 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid is its high selectivity for PTPs, which makes it a useful tool for studying the role of PTPs in cellular signaling pathways. 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid has also been shown to have good pharmacokinetic properties, with a half-life of around 6 hours in mice. However, 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid has some limitations in lab experiments. It is relatively expensive to synthesize, and its low solubility in aqueous solutions can make it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for research on 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid. One area of interest is the development of new analogs of 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid with improved pharmacokinetic properties and selectivity for specific PTPs. Another area of interest is the use of 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid in combination with other drugs or therapies for the treatment of cancer. 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid has also been shown to have potential therapeutic applications in other diseases, such as diabetes and obesity, and further research in these areas is warranted.
Aplicaciones Científicas De Investigación
3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid has been extensively used in scientific research, particularly in the field of cancer biology. PTPs are known to play a critical role in the regulation of cellular signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of PTP activity has been implicated in the development and progression of various types of cancer. 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid has been shown to selectively inhibit several PTPs, including PTP1B and SHP2, which are known to be overexpressed in certain types of cancer cells. 3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid has been used to study the role of PTPs in cancer cell signaling pathways and to develop new strategies for cancer therapy.
Propiedades
IUPAC Name |
3-[[3-(benzenesulfonyl)-2,5-dimethylphenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-14-11-19(29(25,26)18-9-4-3-5-10-18)15(2)20(12-14)30(27,28)22-17-8-6-7-16(13-17)21(23)24/h3-13,22H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNFJTMJWDVDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2,5-Dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B3729631.png)

![4-(3-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3729646.png)
![4-(2-chloro-6-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3729651.png)
![2-[(3-bromobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3729659.png)
![N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine](/img/structure/B3729660.png)
![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-furamide](/img/structure/B3729666.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3729685.png)
![4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3729688.png)

![N'-(4-hydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B3729717.png)
![N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3729727.png)
